Pedatisectine F

Description

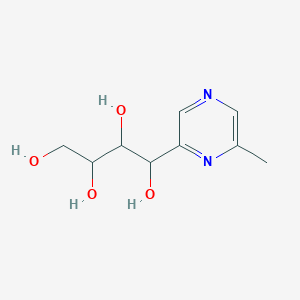

Structure

3D Structure

Properties

IUPAC Name |

1-(6-methylpyrazin-2-yl)butane-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O4/c1-5-2-10-3-6(11-5)8(14)9(15)7(13)4-12/h2-3,7-9,12-15H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHZAQNFLUSEYDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Chemical Architecture of Pedatisectine F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological significance of Pedatisectine F, a naturally occurring alkaloid. The information is curated for professionals in the fields of chemical research, pharmacology, and drug development.

Chemical Identity and Structure

This compound is a pyrazine alkaloid first isolated from the tubers of Pinellia pedatisecta Schott. Its chemical structure is characterized by a butane-1,2,3,4-tetrol moiety attached to a 6-methylpyrazine ring.

Systematic IUPAC Name: 1-(6-methylpyrazin-2-yl)butane-1,2,3,4-tetrol[1]

Molecular Formula: C₉H₁₄N₂O₄[1][2]

CAS Registry Number: 206757-32-6[1][2]

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding its behavior in biological systems and for the design of analytical and formulation strategies.

| Property | Value | Source |

| Molecular Weight | 214.22 g/mol | [1][2] |

| XLogP3-AA | -2.6 | [1] |

| Hydrogen Bond Donor Count | 4 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Rotatable Bond Count | 5 | [1] |

| Exact Mass | 214.095357 g/mol | [1] |

| Topological Polar Surface Area | 107 Ų | [1] |

| Heavy Atom Count | 15 | [1] |

| Formal Charge | 0 | [1] |

| Complexity | 235 | [1] |

Experimental Protocols

Isolation and Structure Elucidation

The definitive protocol for the isolation and structural elucidation of this compound was described in a 1998 publication in the journal Zhong Yao Cai (Journal of Chinese Medicinal Materials). While the full text of this seminal work is not widely available, the general methodology for isolating alkaloids from Pinellia pedatisecta follows a well-established workflow.

General Isolation Workflow:

Caption: General workflow for isolation of this compound.

Key Methodological Steps:

-

Extraction: The dried and powdered tubers of Pinellia pedatisecta are typically extracted with a polar solvent, such as 70% ethanol, to obtain a crude extract.

-

Fractionation: The crude extract undergoes acid-base partitioning to separate the alkaloidal components from other constituents.

-

Purification: The crude alkaloid fraction is subjected to multiple rounds of chromatography, including silica gel and Sephadex LH-20 column chromatography, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The chemical structure of the isolated compound is determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, and 2D NMR experiments (COSY, HMQC, HMBC) to establish the connectivity of atoms within the molecule.

-

Spectroscopic Data

Detailed ¹H and ¹³C NMR spectroscopic data are essential for the unambiguous identification of this compound. This data would be found in the primary literature that first reported its isolation.

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited in the currently available literature, research on other alkaloids isolated from Pinellia pedatisecta provides valuable insights into its potential therapeutic applications.

A recent study investigated the neuroprotective effects of several new alkaloids from Pinellia pedatisecta against amyloid-beta (Aβ₂₅₋₃₅)-induced injury in PC-12 cells, a common in vitro model for Alzheimer's disease research. Although this compound was not among the tested compounds in this particular study, its structural similarity to other bioactive alkaloids from the same plant suggests that it may also possess neuroprotective properties.

Proposed Experimental Workflow for Neuroprotective Activity Assessment:

Caption: Workflow for assessing neuroprotective activity.

This workflow outlines a standard approach to evaluate the potential neuroprotective effects of this compound and to elucidate the underlying molecular mechanisms.

Conclusion and Future Directions

This compound presents an interesting chemical scaffold with potential for further investigation. The immediate research priorities should be to:

-

Obtain and publish the complete spectroscopic data for this compound to facilitate its unambiguous identification by other researchers.

-

Synthesize this compound to ensure a reliable supply for comprehensive biological evaluation.

-

Conduct in-depth studies to confirm and characterize its potential neuroprotective effects and to explore other pharmacological activities.

The information provided in this guide serves as a foundational resource for researchers interested in the chemistry and therapeutic potential of this compound and other related natural products.

References

The Discovery and Isolation of Pedatisectine F from Pinellia pedatisecta: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Pedatisectine F, an alkaloid derived from the tubers of Pinellia pedatisecta Schott. While the original 1997 publication announcing its discovery lacks detailed publicly available experimental protocols, this document synthesizes information from contemporary research on alkaloid isolation from this plant species to provide a robust, representative methodology. All quantitative data is presented in structured tables for clarity, and experimental workflows are visualized using Graphviz (DOT language).

Introduction

Pinellia pedatisecta Schott, a member of the Araceae family, is a traditional Chinese medicinal herb with a rich history of use. Phytochemical investigations of this plant have revealed a diverse array of bioactive compounds, including a significant number of alkaloids. Among these is this compound, a novel alkaloid first reported in 1997.[1] This guide serves as a technical resource for researchers interested in the isolation and study of this compound and other related alkaloids from P. pedatisecta.

Physicochemical and Spectroscopic Data of this compound

While the original discovery paper is not fully accessible, subsequent database entries and supplier information provide key data for the identification and characterization of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂O₄ | PubChem |

| Molecular Weight | 214.22 g/mol | PubChem |

| CAS Number | 206757-32-6 | MedChemExpress |

| IUPAC Name | 1-(6-methylpyrazin-2-yl)butane-1,2,3,4-tetrol | PubChem |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick |

Spectroscopic data, such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry, would be detailed in the original publication but are not available in the public domain. Researchers isolating this compound would need to perform de novo structure elucidation.

Experimental Protocols: Isolation and Purification of Alkaloids from Pinellia pedatisecta

The following protocol is a synthesized methodology based on modern techniques reported for the isolation of alkaloids from the tubers of Pinellia pedatisecta. This representative procedure is designed to yield a total alkaloid extract from which this compound and other related compounds can be purified.

Plant Material and Extraction

-

Plant Material : Dried and powdered tubers of Pinellia pedatisecta Schott.

-

Extraction Solvent : 95% Ethanol (EtOH).

-

Procedure :

-

Macerate the powdered plant material (e.g., 10 kg) with 95% EtOH at room temperature for 24 hours.

-

Perform the extraction three times, combining the filtrates after each extraction.

-

Concentrate the combined EtOH extracts under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Extraction for Total Alkaloids

-

Suspension : Suspend the crude extract in a 0.5% hydrochloric acid (HCl) solution.

-

Liquid-Liquid Extraction (Acidic) :

-

Partition the acidic suspension with ethyl acetate (EtOAc) to remove neutral and weakly acidic compounds.

-

Repeat the EtOAc extraction three times. Discard the organic layers.

-

-

Basification : Adjust the pH of the remaining aqueous layer to 9-10 with a 5% sodium hydroxide (NaOH) solution.

-

Liquid-Liquid Extraction (Basic) :

-

Extract the basified aqueous solution with chloroform (CHCl₃) three times.

-

Combine the CHCl₃ layers, which now contain the total alkaloids.

-

-

Concentration : Evaporate the CHCl₃ under reduced pressure to yield the total alkaloid extract.

Chromatographic Purification

The total alkaloid extract is a complex mixture and requires further separation to isolate individual compounds like this compound. A multi-step chromatographic approach is typically employed.

-

Column Chromatography (Silica Gel) :

-

Subject the total alkaloid extract to column chromatography on a silica gel column.

-

Elute with a gradient solvent system, such as a mixture of Chloroform (CHCl₃) and Methanol (MeOH), starting with a high concentration of CHCl₃ and gradually increasing the polarity by adding MeOH.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) :

-

Pool fractions containing compounds of interest based on TLC analysis.

-

Further purify these fractions using Prep-HPLC with a C18 column.

-

A common mobile phase for alkaloid separation is a gradient of Methanol (MeOH) and water, sometimes with a modifier like formic acid.

-

This final purification step should yield pure this compound.

-

Biological Activity and Signaling Pathways

While the specific biological activities of this compound have not been detailed in the available literature, other alkaloids isolated from Pinellia pedatisecta have demonstrated significant neuroprotective effects. For instance, certain alkaloids have been shown to protect PC-12 cells from Aβ₂₅₋₃₅-induced injury.

The proposed mechanism of action for some of these related alkaloids involves the NMDAR/p-CamK II/PKG signaling pathway. It is plausible that this compound may exhibit similar bioactivities, though this requires experimental verification.

Conclusion and Future Directions

This compound represents one of the many unique alkaloids present in Pinellia pedatisecta. This guide provides a synthesized, robust protocol for its isolation, paving the way for further research. The primary future direction should be the comprehensive evaluation of the biological activity of pure this compound, particularly its potential neuroprotective effects, given the activities of co-occurring alkaloids. Elucidation of its specific mechanism of action and its interaction with cellular targets will be crucial for any potential therapeutic development. Furthermore, a full spectroscopic characterization of this compound should be pursued and published to complete the public record for this natural product.

References

Pedatisectine F: A Technical Guide to its Natural Source and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pedatisectine F is a naturally occurring pyrazine alkaloid isolated from the tubers of Pinellia pedatisecta Schott. This technical guide provides a comprehensive overview of its natural source, a proposed biosynthetic pathway, and general experimental protocols for its isolation and characterization. The information presented is intended to support further research and development efforts related to this novel natural product.

Natural Source

This compound is an alkaloid that has been isolated from the tubers of Pinellia pedatisecta Schott, a plant belonging to the Araceae family. This plant is a traditional Chinese medicine, and its chemical constituents have been a subject of scientific investigation for their potential pharmacological activities.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This data is essential for its identification and characterization in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄N₂O₄ | |

| Molecular Weight | 214.22 g/mol | |

| CAS Number | 206757-32-6 | |

| IUPAC Name | 1-(6-methylpyrazin-2-yl)butane-1,2,3,4-tetrol | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Table 1: Chemical and Physical Data for this compound

Biosynthesis Pathway

The precise biosynthetic pathway of this compound has not been experimentally elucidated. However, based on its structure—a substituted pyrazine ring—a plausible pathway can be proposed, drawing from the general biosynthesis of pyrazine alkaloids. This proposed pathway involves the condensation of two α-amino acid-derived precursors.

The core pyrazine structure is likely formed from the dimerization of two molecules of an amino acid that contributes the nitrogen atoms and a portion of the carbon backbone. The substituents on the pyrazine ring are derived from the side chains of these amino acids and potentially other metabolic precursors.

For this compound, the methyl group suggests the involvement of an amino acid such as L-alanine. The butane-1,2,3,4-tetrol side chain is likely derived from a sugar molecule that has been modified and attached to an amino acid precursor before its condensation into the pyrazine ring. A proposed biosynthetic scheme is illustrated in the diagram below.

Figure 1: Proposed Biosynthetic Pathway of this compound.

Experimental Protocols

General Extraction and Isolation Workflow

The workflow for isolating this compound would typically involve solvent extraction, acid-base partitioning to separate alkaloids, and subsequent chromatographic purification.

Figure 2: General Experimental Workflow for Alkaloid Isolation.

Step-by-Step Methodology

-

Preparation of Plant Material: The tubers of Pinellia pedatisecta are collected, dried, and ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is extracted with a polar solvent such as methanol or ethanol, either by maceration at room temperature or by using a Soxhlet apparatus for a more exhaustive extraction. The solvent is then removed under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and filtered. The acidic solution, containing the protonated alkaloids, is then washed with a nonpolar solvent (e.g., chloroform or diethyl ether) to remove neutral and acidic compounds. The pH of the aqueous layer is then adjusted to be basic (e.g., with NH₄OH), and the free alkaloids are extracted with a nonpolar solvent.

-

Chromatographic Purification: The resulting crude alkaloid fraction is subjected to various chromatographic techniques for purification. This may include column chromatography on silica gel or Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound in a pure form.

-

Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) to establish the connectivity of atoms.

Conclusion

This compound is a pyrazine alkaloid with a unique structure, originating from the tubers of Pinellia pedatisecta. While its biological activities are still under investigation, this guide provides a foundational understanding of its natural source and a proposed biosynthetic pathway. The general experimental protocols outlined here can serve as a starting point for researchers aiming to isolate and study this and other related natural products. Further research is warranted to fully elucidate its biosynthetic pathway and to explore its pharmacological potential.

Unveiling Pedatisectine F: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pedatisectine F is a diterpenoid alkaloid, a class of natural products known for their complex chemical structures and significant biological activities. Isolated from plants of the Delphinium genus, specifically Delphinium pedatisectum, these compounds have garnered interest in the scientific community for their potential therapeutic applications. This technical guide provides a detailed overview of the physical and chemical properties of this compound, methodologies for its study, and insights into its biological significance.

Physicochemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂O₄ | PubChem |

| Molecular Weight | 214.22 g/mol | PubChem |

| Physical Description | Powder | Coompo Research Chemicals |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | Coompo Research Chemicals |

| Storage Conditions | Store at 2-8°C, protected from air and light | Coompo Research Chemicals |

| Computed XLogP3 | -1.5 | PubChem |

| Computed Hydrogen Bond Donor Count | 4 | PubChem |

| Computed Hydrogen Bond Acceptor Count | 6 | PubChem |

| Computed Rotatable Bond Count | 5 | PubChem |

| Computed Exact Mass | 214.095357 g/mol | PubChem |

| Computed Monoisotopic Mass | 214.095357 g/mol | PubChem |

| Computed Topological Polar Surface Area | 107 Ų | PubChem |

| Computed Heavy Atom Count | 15 | PubChem |

Experimental Protocols

The isolation, purification, and characterization of this compound, like other diterpenoid alkaloids, involve a series of sophisticated experimental procedures. The following protocols are based on established methodologies for the study of natural products from Delphinium species.

Isolation and Purification

A general workflow for the isolation of diterpenoid alkaloids from plant material is depicted below.

Caption: General workflow for the isolation of diterpenoid alkaloids.

Methodology:

-

Extraction: The air-dried and powdered plant material is exhaustively extracted with a polar solvent such as methanol or ethanol at room temperature.

-

Acid-Base Partitioning: The resulting crude extract is subjected to an acid-base liquid-liquid extraction to separate the basic alkaloids from other constituents. The extract is typically dissolved in an acidic aqueous solution (e.g., 5% HCl) and then washed with a nonpolar solvent (e.g., diethyl ether) to remove neutral and acidic components. The acidic aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and extracted with a chlorinated solvent (e.g., dichloromethane or chloroform) to yield the crude alkaloid fraction.

-

Chromatographic Purification: The crude alkaloid fraction is then subjected to multiple chromatographic steps for purification. This typically involves column chromatography over silica gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.

Structural Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic techniques.

a. Mass Spectrometry (MS):

-

Protocol: High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and molecular formula of the compound.

-

Data Interpretation: The mass spectrum will show the molecular ion peak, which provides the molecular weight. Fragmentation patterns can give clues about the structure.

b. Infrared (IR) Spectroscopy:

-

Protocol: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Interpretation: The spectrum reveals the presence of specific functional groups based on their vibrational frequencies (e.g., O-H, C-H, C=O, C-N bonds).

c. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: A suite of NMR experiments is conducted, including ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC).

-

Data Interpretation:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Shows the number and types of carbon atoms.

-

2D NMR: Establishes the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

-

Biological Activity

Diterpenoid alkaloids from Delphinium species are known to exhibit a range of biological activities, with cytotoxicity against various cancer cell lines being a prominent feature. While specific biological data for this compound is not widely published, it is plausible that it shares similar properties with other alkaloids from this genus.

Cytotoxicity Assessment (MTT Assay)

A common method to evaluate the cytotoxic potential of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Caption: Workflow for a typical MTT cytotoxicity assay.

Methodology:

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium.

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of this compound.

-

Incubation: The plates are incubated for a defined period (e.g., 48 hours).

-

MTT Assay: After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Given the cytotoxic potential of related diterpenoid alkaloids, a plausible mechanism of action could involve the induction of apoptosis.

Caption: Postulated cytotoxic mechanism of this compound.

Conclusion

This compound represents a member of the structurally diverse and biologically significant family of diterpenoid alkaloids. While detailed experimental data on this specific compound is limited in the public domain, the established knowledge of related compounds from the Delphinium genus provides a strong framework for its further investigation. The protocols and data presented in this guide offer a foundation for researchers and drug development professionals to explore the full potential of this compound as a lead compound in the development of new therapeutic agents. Further research is warranted to fully elucidate its physical, chemical, and biological properties.

Pedatisectine F: An In-Depth Technical Guide on its Relationship to Pinellia Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pedatisectine F is a novel alkaloid isolated from Pinellia pedatisecta. While direct evidence of its biological activity remains to be fully elucidated, the broader family of Pinellia alkaloids has demonstrated a range of pharmacological effects, including notable anti-tumor and neuroprotective properties. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound and its relationship to other alkaloids derived from the Pinellia genus. It summarizes the available data on the cytotoxicity of related compounds, details relevant experimental methodologies, and presents logical and signaling pathway diagrams to contextualize the potential of this class of molecules in drug development.

Introduction to this compound and Pinellia Alkaloids

This compound is a pyrazine alkaloid with the chemical formula C9H14N2O4, first isolated from the rhizomes of Pinellia pedatisecta Schott.[1] The genus Pinellia, belonging to the Araceae family, is a rich source of structurally diverse alkaloids that have been a cornerstone of traditional Chinese medicine for centuries.[2][3][4] Pharmacological studies have revealed a wide array of biological activities associated with Pinellia species, including cytotoxic, anti-tumor, antiemetic, and antimicrobial effects.[2] While research on this compound is in its nascent stages, the well-documented bioactivity of other Pinellia alkaloids provides a strong impetus for further investigation into its therapeutic potential.

Chemical Structures and Relationships

The chemical structure of this compound is characterized by a substituted pyrazine ring. To understand its relationship with other alkaloids from the Pinellia genus, a comparison of their core structures is essential.

Table 1: Chemical Structures of this compound and Representative Pinellia Alkaloids

| Compound Name | Plant Source | Chemical Structure | Molecular Formula | Reference |

| This compound | Pinellia pedatisecta | 1-(6-methylpyrazin-2-yl)butane-1,2,3,4-tetrol | C9H14N2O4 | [1] |

| Pedatisectine G | Pinellia pedatisecta | Structure not readily available in searched literature | Not specified | [1] |

| Pedatisectine V | Pinellia pedatisecta | 4-amino-7-(β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine | C11H14N4O4 | [5] |

| Pedatisectine X | Pinellia pedatisecta | (±)-5-(hydroxymethyl)-3-(pyridin-3-yl)oxazolidin-2-one | C9H10N2O3 | [5] |

| Pedatisectine Y | Pinellia pedatisecta | 4-amino-7-(2-O-methyl-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine | C12H16N4O4 | [5] |

| Pedatisectine Z | Pinellia pedatisecta | 4-amino-7-(2-deoxy-β-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine | C11H14N4O3 | [5] |

Biological Activities of Pinellia Alkaloids

While specific biological data for this compound is not yet available in the reviewed literature, numerous studies have highlighted the pharmacological activities of other alkaloids from Pinellia pedatisecta and the closely related Pinellia ternata.

Cytotoxic and Anti-Tumor Activity

Extracts and isolated alkaloids from Pinellia species have demonstrated significant cytotoxic and anti-tumor effects across various cancer cell lines.

Table 2: Cytotoxic Activity of Alkaloids and Extracts from Pinellia Species

| Compound/Extract | Cell Line(s) | Observed Effect | IC50 Value | Reference |

| Total alkaloids from Pinellia ternata | Hepatocarcinoma cells, HeLa cells, gastric cancer cells, chronic myeloid leukemia cells | Inhibition of cell growth | Not specified | [2] |

| 9-((5-methoxypyridin-2-yl)methyl)-9H-purin-6-amine (from P. pedatisecta) | HeLa (human cervical cancer) | Significant inhibition of proliferation | Not specified | [6] |

| N-(9-((5-methoxypyridin-2-yl)methyl)-9H-purin-6-yl)acetamide (from P. pedatisecta) | HeLa (human cervical cancer) | Significant inhibition of proliferation | Not specified | [6] |

Neuroprotective Activity

Several alkaloids from Pinellia pedatisecta have been investigated for their neuroprotective properties, particularly in models of Alzheimer's disease.

Table 3: Neuroprotective Activity of Alkaloids from Pinellia pedatisecta

| Compound | Assay | Observed Effect | Reference |

| Compounds 1, 2, 5-10, 16-20 (unspecified structures) | Aβ25-35-induced PC-12 cell injury | Protective effects | [7] |

| (±)-pedatisectine X, Compound 6, Compound 9 | Aβ25-35-induced PC-12 cell injury | Significantly protective effects; decreased ROS and mitochondrial membrane potential | [5] |

| Compounds 2 and 5 (unspecified structures) | Aβ25-35-induced PC-12 cell injury | Ameliorated injury via the NMDAR/p-CamK II/PKG signaling pathway | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the typical experimental protocols used in the study of Pinellia alkaloids.

Cell Viability and Cytotoxicity Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

-

Cell Seeding: Plate cells (e.g., PC-12, HeLa) in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the test compounds (e.g., Pinellia alkaloids) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control group and determine the IC50 value.

Apoptosis Assay (Flow Cytometry)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptosis.

-

Cell Treatment: Treat cells with the test compounds as described for the cytotoxicity assay.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against the target proteins (e.g., Bcl-2, Bax, caspases), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Logical Relationships

The biological activities of Pinellia alkaloids are mediated through various signaling pathways. While the specific pathways modulated by this compound are unknown, the following diagrams illustrate pathways implicated for other alkaloids from the genus and the logical relationship of current knowledge.

Conclusion and Future Directions

This compound represents an intriguing new molecule from a genus of plants with a rich history of medicinal use and a demonstrated portfolio of biologically active alkaloids. While direct experimental data on the bioactivity of this compound is currently lacking, the established anti-tumor and neuroprotective properties of other Pinellia alkaloids provide a strong rationale for its further investigation.

Future research should prioritize the systematic evaluation of this compound's biological activities, including its cytotoxic effects against a panel of cancer cell lines and its potential neuroprotective actions. Should significant activity be identified, subsequent studies should focus on elucidating its mechanism of action, identifying the specific signaling pathways it modulates, and conducting preclinical in vivo studies. The structural novelty of this compound, coupled with the pharmacological precedent of its chemical relatives, positions it as a promising candidate for drug discovery and development.

References

- 1. [Chemical constituents of rhizoma Pinelliae pedatisecta] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A review of the research progress on Pinellia ternata (Thunb.) Breit.: Botany, traditional uses, phytochemistry, pharmacology, toxicity and quality control - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alkaloids with Their Protective Effects Against Aβ25-35-Induced PC-12 Cell Injury from the Tubers of Pinellia pedatisecta Schott [mdpi.com]

- 6. Three new alkaloids isolated from the stem tuber of <i>Pinellia pedatisecta</i> [cjnmcpu.com]

- 7. Alkaloids from the tubers of Pinellia pedatisecta - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the In Silico Prediction of Targets and Mechanisms for Novel Bioactive Compounds: A Case Study of Pedatisectine F

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of molecular targets and the elucidation of the mechanism of action are pivotal steps in the early stages of drug discovery. For novel, uncharacterized natural products, such as Pedatisectine F, these initial stages can be resource-intensive and time-consuming. In silico methodologies present a powerful, cost-effective, and rapid alternative to traditional experimental approaches, enabling the generation of testable hypotheses regarding a compound's biological activity.[1][2]

This technical guide outlines a comprehensive in silico workflow to predict the protein targets and underlying mechanisms of action for a novel small molecule, using the uncharacterized compound this compound as a case study. The methodologies described herein leverage publicly available databases and computational tools to navigate the complexities of compound-protein interactions and their downstream biological consequences.

A Generalized In Silico Workflow for Target and Mechanism Prediction

The proposed workflow for a novel compound like this compound integrates both ligand-based and structure-based approaches to generate a robust set of potential targets. This multi-faceted strategy enhances the confidence in predicted targets by seeking consensus from different computational methods.

Figure 1: A generalized workflow for in silico target and mechanism of action prediction.

Methodologies for Key In Silico Experiments

Ligand-Based Target Prediction

These methods rely on the principle that structurally similar molecules are likely to have similar biological activities.[3]

2.1.1. Chemical Similarity Searching

-

Objective: To identify known bioactive molecules that are structurally similar to this compound and infer its targets from these known molecules.

-

Protocol:

-

Obtain the 2D structure of this compound in SMILES format (CC1=CN=CC(=N1)C(C(C(CO)O)O)O).[4]

-

Utilize public databases such as PubChem, ChEMBL, or DrugBank for similarity searching.

-

Select a similarity metric, most commonly the Tanimoto coefficient, with a threshold (e.g., >0.85) to identify close analogs.

-

Compile a list of the identified similar compounds and their known protein targets.

-

Rank the potential targets based on the similarity scores and the frequency of their appearance.

-

2.1.2. Pharmacophore Modeling

-

Objective: To create a 3D representation of the essential steric and electronic features of this compound that are responsible for its biological activity and screen for proteins that recognize this pharmacophore.

-

Protocol:

-

Generate a 3D conformer of this compound using computational chemistry software (e.g., RDKit, Schrödinger Maestro).

-

Identify key chemical features: hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.

-

Construct a pharmacophore model based on these features.

-

Screen this pharmacophore model against a database of protein structures (e.g., PharmIt, ZINCPharmer) to identify proteins with binding sites that complement the pharmacophore.

-

Structure-Based Target Prediction

This approach utilizes the 3D structure of the compound to predict its interaction with a large number of protein targets.

2.2.1. Reverse Docking

-

Objective: To dock the 3D structure of this compound into the binding sites of a vast array of proteins to predict its binding affinity and identify the most likely targets.

-

Protocol:

-

Prepare the 3D structure of this compound, ensuring correct protonation states and energy minimization.

-

Select a database of 3D protein structures, often derived from the Protein Data Bank (PDB), that represent the "druggable genome."

-

Utilize a docking program (e.g., AutoDock, Glide, GOLD) to systematically place the ligand (this compound) into the binding pocket of each protein in the database.

-

Calculate a binding score (e.g., binding energy in kcal/mol) for each protein-ligand complex.

-

Rank the proteins based on their predicted binding affinities. Targets with the most favorable (i.e., lowest) binding energies are considered the most probable.

-

Data Presentation: Hypothetical Target Prediction for this compound

The following tables summarize hypothetical quantitative data that could be generated from the described in silico experiments for this compound.

Table 1: Ligand-Based Target Prediction Results

| Method | Similar Compound/Pharmacophore | Tanimoto Score | Predicted Target | Supporting Evidence |

| Similarity Search | Compound X | 0.88 | PI3Kα | Known PI3Kα inhibitor |

| Compound Y | 0.86 | mTOR | Dual PI3K/mTOR inhibitor | |

| Pharmacophore Screen | Model PF-Pharm1 | N/A | AKT1 | High pharmacophore fit score |

| Model PF-Pharm1 | N/A | GSK3β | Good pharmacophore fit score |

Table 2: Structure-Based Target Prediction Results (Reverse Docking)

| Predicted Target | Docking Score (kcal/mol) | Key Interacting Residues |

| PI3Kγ | -9.8 | Val882, Lys833 |

| AKT1 | -9.5 | Glu278, Lys179 |

| PDE5A | -9.2 | Gln817, Phe820 |

| mTOR | -8.9 | Trp2239, Asp2195 |

Pathway and Network Analysis

Once a consensus list of high-confidence targets is generated, pathway and network analysis is performed to understand the potential biological consequences of this compound's interactions.

-

Objective: To map the predicted targets to known signaling pathways and protein-protein interaction networks to hypothesize a mechanism of action.

-

Protocol:

-

Input the list of predicted targets (e.g., PI3Kα, mTOR, AKT1, PDE5A) into a pathway analysis tool (e.g., KEGG, Reactome, STRING).

-

Identify statistically overrepresented pathways. For instance, the targets PI3K, AKT, and mTOR strongly suggest an impact on the PI3K-AKT-mTOR signaling pathway.

-

Visualize the protein-protein interaction network to understand the relationships between the predicted targets.

-

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Based on our hypothetical results, the PI3K-AKT-mTOR pathway is a strong candidate for modulation by this compound.

Figure 2: The PI3K-AKT-mTOR signaling pathway, a potential target of this compound.

Another potential target identified through reverse docking was PDE5A. This suggests a possible role in modulating cyclic GMP (cGMP) levels.

Figure 3: The cGMP signaling pathway, with PDE5A as a potential target for this compound.

Conclusion and Future Directions

This guide provides a systematic in silico framework for the initial characterization of novel compounds like this compound. The hypothetical results presented here suggest that this compound may exert its biological effects by modulating the PI3K-AKT-mTOR and/or the cGMP signaling pathways.

It is critical to emphasize that these in silico predictions are hypotheses that require experimental validation. The next steps would involve in vitro assays, such as enzyme inhibition assays for the predicted targets (e.g., PI3K, PDE5A) and cell-based assays to confirm the impact on the predicted signaling pathways. This iterative cycle of computational prediction followed by experimental validation is a cornerstone of modern drug discovery.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of Pigment Epithelium-Derived Factor (PEDF) on Cancer Cell Lines

Disclaimer: Initial searches for "Pedatisectine F" did not yield relevant results. The content of this guide is based on research for "Pigment Epithelium-Derived Factor (PEDF)," a well-studied protein with significant anti-cancer properties, which is presumed to be the intended subject of the query.

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on conducting a preliminary cytotoxicity screening of Pigment Epithelium-Derived Factor (PEDF), a multifunctional serpin protein with potent anti-tumor activities. This document outlines the cytotoxic effects of PEDF on various cancer cell lines, details the experimental protocols for assessing its activity, and illustrates key workflows and signaling pathways.

Data Presentation: Cytotoxic and Pro-Apoptotic Effects of PEDF

PEDF exerts its anti-cancer effects through multiple mechanisms, including the direct induction of apoptosis in tumor cells and a potent anti-angiogenic activity that starves tumors of their blood supply.[1][2] The direct cytotoxic effect can vary between cancer types. While comprehensive IC50 data is not uniformly reported across all studies, the following table summarizes the observed effects of PEDF on various cancer cell lines based on available literature.

| Cancer Type | Cell Line(s) | Observed Effect | Concentration / Conditions |

| Melanoma | G361 | Induces apoptotic cell death.[1] | Blocked by neutralizing antibody against Fas-L.[3] |

| Lung Cancer | A549, Calu-3 | Suppresses growth and induces apoptosis via the Fas-L/Fas pathway.[3] | Not specified. |

| Prostate Cancer | PC-3, LNCaP | Inhibits proliferation and promotes apoptosis.[2] | Not specified. |

| Breast Cancer | MCF-7, MDA-MB-231 | Inhibits proliferation and promotes apoptosis.[2] | Not specified. |

| Bladder Cancer | T24, UMUC-3 | A specific form (PEDF-2) is highly potent in lowering cell viability.[4] | Not specified. |

| Nasopharyngeal Carcinoma (NPC) | CNE-2, HONE1 | Promotes cell death via apoptosis.[2] | Not specified. |

| Endothelial Cells (as a proxy for anti-angiogenic effect) | MDMEC | Induces apoptosis, upregulating Fas and Caspase 3.[5] | 100 ng/mL for 24 hours.[5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PEDF's cytotoxic potential. The following protocols describe a standard cell viability assay and a definitive apoptosis assay.

Cell Viability Assay (Resazurin Reduction Assay)

This assay measures the metabolic activity of viable cells, which is proportional to the cell number.

a) Materials:

-

Recombinant Human PEDF (rhPEDF)

-

Selected cancer cell lines

-

Complete culture medium (e.g., DMEM/F-12, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

-

96-well clear-bottom black plates

-

Multichannel pipette

-

Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)

b) Procedure:

-

Cell Seeding: Harvest and count cancer cells. Seed 5,000-10,000 cells per well in a 96-well plate in a volume of 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

PEDF Treatment: Prepare a series of dilutions of rhPEDF in serum-free or low-serum (e.g., 1% FBS) medium. Remove the old medium from the wells and add 100 µL of the PEDF dilutions. Include wells with medium only (no cells, background control) and cells with treatment medium but no PEDF (vehicle control).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.

-

Assay: Add 10 µL of Resazurin solution to each well. Incubate for 2-4 hours at 37°C, protected from light.

-

Measurement: Measure the fluorescence of each well using a plate reader.

-

Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of cell viability for each PEDF concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of PEDF that inhibits cell viability by 50%).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

a) Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Recombinant Human PEDF (rhPEDF)

-

6-well plates

-

Flow cytometer

b) Procedure:

-

Cell Seeding and Treatment: Seed cells (e.g., 2 x 10^5 cells/well) in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of rhPEDF (including a vehicle control) for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation solution (e.g., Trypsin-EDTA). Centrifuge the collected cell suspension at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the preliminary cytotoxic screening of PEDF.

Caption: Experimental workflow for PEDF cytotoxicity screening.

PEDF-Induced Apoptotic Signaling Pathway

PEDF induces apoptosis in cancer and endothelial cells through a complex network of signaling pathways, primarily involving the Fas death receptor and p53.[3][6]

Caption: PEDF-induced apoptotic signaling pathways in cancer cells.

References

- 1. The effects of PEDF on cancer biology: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diagnostic, Therapeutic and Prognostic Potential of Pigment Epithelium-Derived Factor in Cancer [mdpi.com]

- 3. Pigment Epithelial-derived Factor (PEDF)-triggered Lung Cancer Cell Apoptosis Relies on p53 Protein-driven Fas Ligand (Fas-L) Up-regulation and Fas Protein Cell Surface Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of pigment epithelium-derived factor protein forms with distinct activities on tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cancer cell apoptotic pathways mediated by PEDF: prospects for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Protocol for Dissolving Pedatisectine F for In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pedatisectine F is a naturally occurring compound that has garnered interest for its potential biological activities. As with any compound intended for in vitro studies, proper dissolution and preparation of stock solutions are critical steps to ensure accurate and reproducible experimental results. This document provides a detailed protocol for dissolving this compound and preparing it for use in various in vitro assays.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experiments.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂O₄ | PubChem |

| Molecular Weight | 214.22 g/mol | PubChem[1] |

| Appearance | Powder | Coompo Research Chemicals[2] |

| Known Solvents | DMSO, Chloroform, Dichloromethane | Coompo Research Chemicals[2] |

| Storage | 2-8°C, protected from air and light | Coompo Research Chemicals[2] |

Experimental Protocol: Preparation of this compound Stock and Working Solutions

This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO and its subsequent dilution to working concentrations for in vitro assays.

3.1. Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Sterile serological pipettes and pipette tips

-

Vortex mixer

-

Water bath or sonicator (optional)

-

Cell culture medium appropriate for the assay

-

Sterile conical tubes

3.2. Procedure

3.2.1. Preparation of a 10 mM Stock Solution in DMSO

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

-

Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L * 0.001 L * 214.22 g/mol * 1000 mg/g = 2.14 mg

-

-

-

Weighing this compound:

-

Carefully weigh out 2.14 mg of this compound powder and place it into a sterile microcentrifuge tube. To minimize static, use an anti-static weigh boat or paper.

-

-

Dissolution in DMSO:

-

Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

-

Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution for any undissolved particles. If particles remain, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution. Caution: Avoid excessive heating, as it may degrade the compound.

-

-

Storage of Stock Solution:

-

Once fully dissolved, the 10 mM stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

-

3.2.2. Preparation of Working Solutions

-

Determine the Final Assay Concentration:

-

The desired final concentration of this compound in the in vitro assay will depend on the specific cell line and experimental design. It is recommended to perform a dose-response curve to determine the optimal concentration range.

-

-

Serial Dilution:

-

Thaw a single aliquot of the 10 mM stock solution.

-

Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations.

-

Example for a 100 µM working solution: Dilute 10 µL of the 10 mM stock solution into 990 µL of cell culture medium (1:100 dilution).

-

-

Solvent Control:

-

It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in the assay to account for any potential effects of the solvent on the cells.

-

Visualization of the Experimental Workflow

The following diagram illustrates the workflow for preparing this compound solutions for in vitro assays.

Caption: Workflow for this compound Solution Preparation.

Conclusion

This protocol provides a standardized method for the dissolution and preparation of this compound for in vitro research. Adherence to these guidelines will help ensure the consistency and reliability of experimental outcomes. Researchers should always perform preliminary tests to determine the optimal concentration range for their specific experimental setup.

References

Application Notes and Protocols for Cell-Based Assays Using Pedatisectine F

For: Researchers, scientists, and drug development professionals.

Abstract

Pedatisectine F is a natural alkaloid compound isolated from the tubers of Pinellia pedatisecta Schott.[1] This document is intended to provide detailed application notes and protocols for utilizing this compound in various cell-based assays. However, a comprehensive search of publicly available scientific literature and databases has revealed a significant lack of information regarding the biological activities of this compound. While its chemical properties are documented, there is no readily available data on its mechanism of action, effects on signaling pathways, or established protocols for its use in cell-based assays.

This document will therefore outline general protocols for assessing the biological activity of a novel compound like this compound, which can be adapted by researchers as a starting point for their investigations. The provided protocols are standard methodologies in cell biology and pharmacology and should be optimized for specific cell lines and experimental questions.

Compound Information

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-(6-methylpyrazin-2-yl)butane-1,2,3,4-tetrol | [2] |

| Molecular Formula | C₉H₁₄N₂O₄ | [2] |

| Molecular Weight | 214.22 g/mol | [2] |

| Natural Source | Tubers of Pinellia pedatisecta Schott | [1] |

General Protocols for Investigating the Bioactivity of this compound

The following are generalized protocols that can be used to begin characterizing the effects of this compound on various cell lines. It is crucial to include appropriate positive and negative controls in all experiments.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to various concentrations in a complete cell culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Workflow Diagram:

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay determines if this compound induces apoptosis (programmed cell death).

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic or necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat them with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include a positive control for apoptosis (e.g., staurosporine).

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Logical Relationship Diagram:

Investigating Signaling Pathways

Should this compound show significant biological activity in the initial screening assays, further investigation into its mechanism of action would be warranted. This would involve studying its effects on key signaling pathways implicated in cell survival, proliferation, and death.

Hypothetical Signaling Pathway Investigation Workflow:

Conclusion and Future Directions

The provided information on this compound is currently limited to its chemical identity and natural source. The protocols and workflows outlined in this document serve as a foundational guide for researchers to initiate the biological characterization of this compound. Future studies are essential to elucidate the bioactivity of this compound, determine its mechanism of action, and evaluate its potential as a therapeutic agent. Researchers are encouraged to publish their findings to expand the collective knowledge of this natural product.

References

Application Notes and Protocols for MTT Assay with Pedatisectine F

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for assessing the cytotoxic effects of Pedatisectine F on cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The MTT assay is a colorimetric method widely used to evaluate cell viability and proliferation.[1][2] This protocol outlines the necessary reagents, step-by-step procedures for cell culture, treatment with this compound, and subsequent data analysis to determine the compound's half-maximal inhibitory concentration (IC50). Additionally, hypothetical data and potential signaling pathways affected by this compound are presented to guide researchers in their experimental design and interpretation.

Introduction

This compound is a novel natural compound with putative anti-cancer properties. Preliminary screening suggests that it may inhibit the proliferation of various cancer cell lines. The MTT assay is a fundamental technique to quantify the cytotoxic or cytostatic effects of new chemical entities like this compound.[1] The assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][2] This conversion is primarily carried out by mitochondrial dehydrogenases of viable cells.[3] The resulting formazan crystals are solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.[2][4]

Materials and Reagents

-

Cell Lines: Appropriate cancer cell line(s) (e.g., HeLa, MCF-7, A549)

-

This compound: Stock solution of known concentration (e.g., 10 mM in DMSO)

-

Culture Medium: Recommended medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT Reagent: 5 mg/mL MTT in sterile phosphate-buffered saline (PBS)[3]

-

Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl

-

Phosphate-Buffered Saline (PBS): pH 7.4

-

Trypsin-EDTA: 0.25%

-

96-well flat-bottom plates

-

Multi-channel pipette

-

Microplate reader

-

Humidified incubator (37°C, 5% CO2)

Experimental Protocol

Cell Seeding

-

Culture the selected cancer cell line in a T-75 flask until it reaches 80-90% confluency.

-

Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete culture medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.

-

Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.

-

Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).

-

Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.

Treatment with this compound

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to start with could be 0.1, 1, 10, 50, 100, and 200 µM.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

-

After the 24-hour incubation, carefully remove the medium from the wells.

-

Add 100 µL of the prepared this compound dilutions, vehicle control, or blank medium to the respective wells. Each concentration should be tested in triplicate.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

MTT Assay

-

Following the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.[5]

-

Incubate the plate for 3-4 hours at 37°C in the dark. During this time, viable cells will convert the MTT into formazan crystals, resulting in a purple precipitate.

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO or the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[3]

Data Acquisition and Analysis

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

Plot the percentage of cell viability against the concentration of this compound.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve.

Data Presentation

Table 1: Hypothetical Absorbance Values (570 nm) for an MTT Assay with this compound on HeLa Cells after 48h Treatment

| This compound (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average Absorbance |

| 0 (Vehicle Control) | 1.254 | 1.288 | 1.271 | 1.271 |

| 0.1 | 1.231 | 1.255 | 1.248 | 1.245 |

| 1 | 1.102 | 1.125 | 1.119 | 1.115 |

| 10 | 0.854 | 0.877 | 0.863 | 0.865 |

| 50 | 0.632 | 0.651 | 0.640 | 0.641 |

| 100 | 0.411 | 0.428 | 0.419 | 0.419 |

| 200 | 0.205 | 0.218 | 0.211 | 0.211 |

| Blank (Medium Only) | 0.052 | 0.055 | 0.053 | 0.053 |

Table 2: Calculated Percentage Cell Viability and IC50 Estimation

| This compound (µM) | Average Corrected Absorbance | % Cell Viability |

| 0 (Vehicle Control) | 1.218 | 100.00 |

| 0.1 | 1.192 | 97.86 |

| 1 | 1.062 | 87.19 |

| 10 | 0.812 | 66.67 |

| 50 | 0.588 | 48.28 |

| 100 | 0.366 | 30.05 |

| 200 | 0.158 | 12.97 |

| Estimated IC50 | ~ 45 µM |

Visualization of Experimental Workflow and Potential Signaling Pathway

Caption: Workflow for MTT Assay with this compound.

Caption: Putative PI3K/Akt/mTOR pathway inhibition by this compound.

Conclusion

This protocol provides a robust framework for evaluating the in vitro cytotoxicity of this compound. The MTT assay is a reliable and high-throughput method for initial screening of potential anti-cancer compounds. The hypothetical data and pathway diagram serve as a guide for researchers to design their experiments and formulate hypotheses regarding the mechanism of action of this compound. Further investigations, such as apoptosis assays and cell cycle analysis, are recommended to elucidate the specific cellular processes affected by this compound.

References

- 1. Fisetin: An anticancer perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Anticancer Activity of Natural Compounds from Plant and Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-tumor effects of pigment epithelium-derived factor (PEDF): implication for cancer therapy. A mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Various Roles of PEDF in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Testing of Pedatisectine F in Neurodegenerative Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pedatisectine F is an alkaloid compound isolated from the tubers of Pinellia pedatisecta Schott[1]. While the biological activities of this compound are largely uncharacterized, alkaloids as a chemical class have demonstrated significant potential in the context of neurodegenerative diseases, exhibiting antioxidant, anti-inflammatory, and neuroprotective properties[2][3]. Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are pathologically characterized by neuronal loss, chronic neuroinflammation, and oxidative stress[4]. This document outlines a proposed in vitro testing strategy to screen this compound for its therapeutic potential against these key pathological hallmarks.

The following protocols provide a framework for evaluating the neuroprotective, anti-neuroinflammatory, and antioxidant effects of this compound using established and validated cell-based models.

Assessment of Neuroprotective Activity

This protocol uses the human neuroblastoma cell line SH-SY5Y, a widely accepted model for studying neurotoxicity and neuroprotection[5][6]. Neurodegeneration is induced using the neurotoxin MPP⁺, which selectively damages dopaminergic neurons and mimics aspects of Parkinson's disease pathology.

Experimental Protocol: Neuroprotection Assay

-

Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of MEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), glutamine, non-essential amino acids, and sodium pyruvate. Maintain cells at 37°C in a humidified atmosphere of 5% CO₂[5].

-

Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO or appropriate solvent).

-

Induction of Neurotoxicity: Following pre-treatment, add MPP⁺ (1-methyl-4-phenylpyridinium) to a final concentration of 1 mM to all wells except the untreated control group.

-

Incubation: Incubate the plate for an additional 24 hours.

-

Cell Viability Assessment (MTT Assay):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Data Presentation: Hypothetical Neuroprotective Effects of this compound

| Treatment Group | This compound (µM) | Cell Viability (% of Control) | Standard Deviation |

| Control (Untreated) | 0 | 100 | ± 5.2 |

| Vehicle + MPP⁺ (1 mM) | 0 | 48.5 | ± 4.1 |

| This compound + MPP⁺ | 0.1 | 52.3 | ± 3.8 |

| This compound + MPP⁺ | 1 | 65.7 | ± 4.5 |

| This compound + MPP⁺ | 10 | 82.1 | ± 5.1 |

| This compound + MPP⁺ | 50 | 91.4 | ± 4.9 |

| This compound + MPP⁺ | 100 | 93.2 | ± 4.3 |

Assessment of Anti-Neuroinflammatory Activity

This protocol utilizes the BV-2 murine microglial cell line, a standard model for studying neuroinflammation[7][8]. Inflammation is induced by lipopolysaccharide (LPS), a component of gram-negative bacteria walls that potently activates microglia.

Experimental Protocol: Anti-Inflammatory Assay

-

Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO₂[9].

-

Seeding: Seed BV-2 cells into a 24-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 12 hours[9].

-

Induction of Inflammation: Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include an untreated control and an LPS-only group.

-

Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove debris. Store at -80°C for analysis.

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Mix 100 µL of supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in phosphoric acid) in a 96-well plate[10][11].

-

Incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.

-

-

Pro-inflammatory Cytokine Measurement (ELISA):

-

Quantify the levels of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer’s instructions.

-

Data Presentation: Hypothetical Anti-Inflammatory Effects of this compound

| Treatment Group | This compound (µM) | NO₂⁻ (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control (Untreated) | 0 | 1.2 ± 0.3 | 25.5 ± 5.1 | 15.8 ± 3.9 |

| LPS (100 ng/mL) | 0 | 25.8 ± 2.1 | 1540.2 ± 98.6 | 850.4 ± 75.2 |

| This compound + LPS | 1 | 22.1 ± 1.9 | 1350.7 ± 85.3 | 790.1 ± 68.4 |

| This compound + LPS | 10 | 15.4 ± 1.5 | 980.5 ± 70.1 | 540.6 ± 55.9 |

| This compound + LPS | 50 | 8.7 ± 0.9 | 450.3 ± 45.8 | 210.9 ± 25.1 |

| This compound + LPS | 100 | 4.3 ± 0.6 | 180.6 ± 22.4 | 95.3 ± 15.7 |

Assessment of Antioxidant Activity

This protocol evaluates the ability of this compound to mitigate oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases[12]. Oxidative stress is induced in SH-SY5Y cells using hydrogen peroxide (H₂O₂).

Experimental Protocol: Antioxidant Assay

-

Cell Culture and Seeding: Culture and seed SH-SY5Y cells in a 96-well plate (for ROS) or 6-well plate (for MDA) as described in the neuroprotection protocol.

-

Pre-treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours.

-

Induction of Oxidative Stress: Expose cells to H₂O₂ (100 µM) for 4 hours.

-

Intracellular ROS Measurement (DCFH-DA Assay):

-

After H₂O₂ treatment, wash the cells with PBS.

-

Incubate the cells with 10 µM DCFH-DA solution in serum-free medium for 30 minutes at 37°C in the dark[13][14][15].

-

Wash the cells again with PBS.

-

Measure fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm[16].

-

-

Lipid Peroxidation Measurement (MDA Assay):

Data Presentation: Hypothetical Antioxidant Effects of this compound

| Treatment Group | This compound (µM) | ROS (% of H₂O₂ Control) | MDA (nmol/mg protein) |

| Control (Untreated) | 0 | 15.2 ± 2.5 | 0.8 ± 0.1 |

| H₂O₂ (100 µM) | 0 | 100 | 4.5 ± 0.4 |

| This compound + H₂O₂ | 1 | 92.4 ± 7.8 | 4.1 ± 0.3 |

| This compound + H₂O₂ | 10 | 68.1 ± 6.2 | 3.2 ± 0.3 |

| This compound + H₂O₂ | 50 | 45.7 ± 5.1 | 1.9 ± 0.2 |

| This compound + H₂O₂ | 100 | 28.3 ± 3.9 | 1.1 ± 0.1 |

Visualizations: Workflows and Potential Mechanisms

Caption: Experimental workflows for assessing the neuroprotective, anti-inflammatory, and antioxidant properties of this compound.

Caption: Hypothesized signaling pathways for this compound's potential anti-inflammatory (NF-κB) and antioxidant (Nrf2) effects.

References

- 1. This compound - Lifeasible [lifeasible.com]

- 2. Role of Plant Derived Alkaloids and Their Mechanism in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmedicopublishers.com [pharmedicopublishers.com]

- 4. ayurvedjournal.com [ayurvedjournal.com]

- 5. cyagen.com [cyagen.com]

- 6. SH-SY5Y Cell Line Culture Protocol and Research Applications - AcceGen [accegen.com]

- 7. Lipopolysaccharide Preconditioning Induces an Anti-inflammatory Phenotype in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Taraxasterol Inhibits LPS-Induced Inflammatory Response in BV2 Microglia Cells by Activating LXRα [frontiersin.org]

- 10. Nitric Oxide Griess Assay [bio-protocol.org]

- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Alkaloid’s undiscovered neuroprotective potential: a multi-target strategy to fight against neurodegenerative illnesses. – Ingentium Magazine [magazine.ingentium.com]

- 13. 2.4. Cell ROS Determination by DCFH-DA [bio-protocol.org]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. cosmobiousa.com [cosmobiousa.com]

- 16. doc.abcam.com [doc.abcam.com]

- 17. Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum [bio-protocol.org]

- 18. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

Application Notes and Protocols for In Vivo Studies of Pedatisectine F

For Researchers, Scientists, and Drug Development Professionals

Introduction